1,1-Dimethyl-4-methylidene-3-(prop-2-en-1-yl)cyclohexane
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Overview
Description
1,1-Dimethyl-4-methylidene-3-(prop-2-en-1-yl)cyclohexane is an organic compound with the molecular formula C10H16. It is also known by other names such as p-Mentha-1(7),8-diene and ψ-Limonene . This compound is a colorless liquid with a distinct odor and is soluble in organic solvents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dimethyl-4-methylidene-3-(prop-2-en-1-yl)cyclohexane typically involves the condensation of alkenes like cyclohexene with formaldehyde in the presence of an acid catalyst such as sulfuric acid[2][2]. The reaction is carried out at temperatures ranging from room temperature to 60°C and at atmospheric pressure or slightly above[2][2].
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction mixture is subjected to distillation, crystallization, and filtration to obtain the pure compound[2][2].
Chemical Reactions Analysis
Types of Reactions
1,1-Dimethyl-4-methylidene-3-(prop-2-en-1-yl)cyclohexane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding alcohols or ketones.
Reduction: It can be reduced to form saturated hydrocarbons.
Substitution: It can undergo substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are used.
Substitution: Halogenation can be carried out using chlorine (Cl2) or bromine (Br2) under UV light.
Major Products Formed
Oxidation: Alcohols, ketones.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated derivatives.
Scientific Research Applications
1,1-Dimethyl-4-methylidene-3-(prop-2-en-1-yl)cyclohexane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic properties.
Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,1-Dimethyl-4-methylidene-3-(prop-2-en-1-yl)cyclohexane involves its interaction with specific molecular targets and pathways. It can act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Limonene: Similar in structure but differs in the position of double bonds.
Mentha-1,7(8)-diene: Another isomer with similar properties.
Pseudolimonene: Shares structural similarities but has different stereochemistry.
Uniqueness
1,1-Dimethyl-4-methylidene-3-(prop-2-en-1-yl)cyclohexane is unique due to its specific arrangement of double bonds and substituents, which confer distinct chemical and physical properties .
Properties
CAS No. |
831211-93-9 |
---|---|
Molecular Formula |
C12H20 |
Molecular Weight |
164.29 g/mol |
IUPAC Name |
1,1-dimethyl-4-methylidene-3-prop-2-enylcyclohexane |
InChI |
InChI=1S/C12H20/c1-5-6-11-9-12(3,4)8-7-10(11)2/h5,11H,1-2,6-9H2,3-4H3 |
InChI Key |
SLFLDNYQJXSSKK-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC(=C)C(C1)CC=C)C |
Origin of Product |
United States |
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